molecular formula C15H24N2O4 B13154086 Tert-butyl 2-amino-1-(2,4-dimethoxyphenyl)ethylcarbamate

Tert-butyl 2-amino-1-(2,4-dimethoxyphenyl)ethylcarbamate

Cat. No.: B13154086
M. Wt: 296.36 g/mol
InChI Key: ZGJAIJXWRLTOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-1-(2,4-dimethoxyphenyl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 2-amino-1-(2,4-dimethoxyphenyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-1-(2,4-dimethoxyphenyl)ethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Tert-butyl 2-amino-1-(2,4-dimethoxyphenyl)ethylcarbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-1-(2,4-dimethoxyphenyl)ethylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of tert-butyl, amino, and dimethoxyphenyl groups, which confer specific chemical and physical properties. These properties make it suitable for various applications in research and industry .

Biological Activity

Tert-butyl 2-amino-1-(2,4-dimethoxyphenyl)ethylcarbamate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula: C14_{14}H21_{21}N1_{1}O4_{4}
  • Molecular Weight: Approximately 296.36 g/mol
  • Functional Groups: Contains a tert-butyl group, an amino group, and a carbamate moiety linked to a 2,4-dimethoxyphenyl ethyl structure.

The presence of two methoxy groups at the para positions on the phenyl ring enhances the compound's solubility and potential interactions with biological targets, which may improve its binding affinity compared to similar compounds.

This compound exhibits notable biological activity through its interactions with various enzymes and proteins. The compound can act as a competitive inhibitor or an allosteric modulator , influencing enzyme kinetics and protein functions. This interaction is primarily mediated through:

  • Hydrogen bonding
  • Hydrophobic interactions

These interactions stabilize the compound within the active sites of target molecules, allowing for modulation of their activities.

Enzyme Inhibition Studies

Recent studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance:

  • Carbonic Anhydrase II (CA-II): The compound demonstrated effective inhibition with IC50_{50} values comparable to established inhibitors .
  • Neurotransmitter Receptors: Preliminary studies suggest potential interactions with receptors involved in neurotransmission, indicating possible implications in neurological disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Reaction of tert-butyl carbamate with 2-amino-1-(2,4-dimethoxyphenyl)ethanol.
  • Use of bases such as triethylamine to facilitate carbamate bond formation.

This synthetic pathway allows for the generation of various derivatives that can be explored for enhanced biological activity or specificity against different targets .

Case Studies

A study focusing on the compound's role in cancer therapy highlighted its potential as a lead candidate for drug development. The compound was shown to induce apoptosis in cancer cell lines through modulation of specific signaling pathways. In vivo studies demonstrated promising results in murine models, suggesting that it could effectively reduce tumor sizes when used in combination with other therapeutic agents .

Comparative Analysis with Related Compounds

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

Compound NameMolecular FormulaUnique Features
Tert-butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamateC14_{14}H21_{21}N1_{1}O3_{3}Contains a methyl group instead of methoxy groups
Tert-butyl N-[2-amino-2-(3-fluoro-2,6-dimethoxyphenyl)ethyl]carbamateC14_{14}H20_{20}F1_{1}N1_{1}O4_{4}Fluorine atom may enhance biological activity
Tert-butyl N-[2-amino-2-(3,4-dimethoxyphenyl)ethyl]carbamateC14_{14}H21_{21}N1_{1}O4_{4}Similar methoxy substitutions but different positioning

This table illustrates how variations in functional groups can influence biological properties and activities.

Properties

Molecular Formula

C15H24N2O4

Molecular Weight

296.36 g/mol

IUPAC Name

tert-butyl N-[2-amino-1-(2,4-dimethoxyphenyl)ethyl]carbamate

InChI

InChI=1S/C15H24N2O4/c1-15(2,3)21-14(18)17-12(9-16)11-7-6-10(19-4)8-13(11)20-5/h6-8,12H,9,16H2,1-5H3,(H,17,18)

InChI Key

ZGJAIJXWRLTOKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=C(C=C(C=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.